(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Overview
Description
(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be introduced via nucleophilic substitution reactions using difluorobenzyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
Difluoromethylated analogues: These compounds share similar hydrogen-bonding properties and are used in various chemical syntheses.
Uniqueness
(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenylmethyl group enhances its stability and reactivity compared to other similar compounds.
Biological Activity
(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring with a 2,5-difluorobenzyl substituent and an amino group at the 3-position, which contributes to its pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Difluorophenyl Group : The presence of two fluorine atoms on the phenyl ring enhances lipophilicity and biological activity.
This unique arrangement allows for significant interactions with various biological targets, making it a candidate for further investigation in drug development.
The mechanism of action of this compound involves its interaction with specific receptors and enzymes. The difluorophenyl group is believed to enhance binding affinity and selectivity, potentially modulating neurotransmitter activity or inhibiting specific enzymes. This mechanism is crucial for its pharmacological effects, particularly in neurological contexts.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- GlyT1 Inhibition : Similar compounds have been identified as potent GlyT1 inhibitors, which are relevant in treating schizophrenia by enhancing glycine levels in the brain .
- Antiviral Activity : Derivatives of piperidine compounds have shown antiviral properties against various viruses, suggesting potential applications in treating viral infections .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, providing avenues for addressing cognitive deficits associated with psychiatric disorders.
Research Findings
A summary of key studies investigating the biological activity of this compound includes:
Case Studies
Several case studies have investigated the therapeutic potential of compounds similar to this compound:
- Schizophrenia Treatment : A study highlighted the efficacy of GlyT1 inhibitors in improving negative symptoms of schizophrenia, indicating that compounds like this compound could play a role in future therapies .
- Antiviral Applications : Research on piperidine derivatives demonstrated their capacity to inhibit viral replication mechanisms, suggesting that this compound could be explored as an antiviral agent .
Properties
IUPAC Name |
(3S)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDIWCFUJSZFU-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=C(C=CC(=C2)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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